

Unveiling the Molecular Architecture of Andromedotoxin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Andromedotoxin*

Cat. No.: *B190574*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive elucidation of the chemical structure of **Andromedotoxin**, a potent neurotoxin found in various species of the Ericaceae family. Also known as grayanotoxin I, acetylandromedol, asebotoxin, and rhodotoxin, this complex diterpenoid has garnered significant interest due to its unique physiological effects and intricate molecular framework.^{[1][2]} This document details the experimental methodologies and spectroscopic data that have been pivotal in defining the stereochemistry and connectivity of **Andromedotoxin**, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.

Chemical Identity and Physicochemical Properties

Andromedotoxin is a tetracyclic diterpenoid characterized by a 5/7/6/5 ring system.^[1] Its chemical formula is $C_{22}H_{36}O_7$, with a molecular weight of 412.5 g/mol.^[1] The systematic IUPAC name for **Andromedotoxin** is [(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁸]hexadecanyl] acetate.^[1]

Table 1: Physicochemical Properties of **Andromedotoxin**

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₂₂ H ₃₆ O ₇ | [1] |
| Molecular Weight | 412.5 g/mol | [1] |
| Appearance | White crystalline substance | [3] |
| Melting Point | 260-262 °C | [3] |
| Optical Activity | Left-handed rotation in water and alcohol | [3] |
| Solubility | Soluble in hot water, alcohol, acetic acid, and hot chloroform; slightly soluble in benzene, ether, and petroleum ether. | [4] |

Spectroscopic Data for Structural Elucidation

The precise chemical structure of **Andromedotoxin** has been determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field ¹H and ¹³C NMR spectroscopy have been instrumental in assigning the complex proton and carbon framework of **Andromedotoxin**. The definitive assignments were reported by Burke and Dосkotch in 1990, utilizing one- and two-dimensional NMR techniques.[5]

Table 2: ¹H NMR (500 MHz, Pyridine-d₅) and ¹³C NMR (125 MHz, Pyridine-d₅) Data for **Andromedotoxin** (Grayanotoxin I)

| Position | ¹³ C Chemical Shift (δ, ppm) | ¹ H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
|----------|---|---|
| 1 | 53.4 | 2.68 (dd, 10.5, 6.0) |
| 2 | 37.4 | 1.85 (m), 2.15 (m) |
| 3 | 78.1 | 4.35 (t, 8.5) |
| 4 | 42.5 | - |
| 5 | 83.4 | - |
| 6 | 84.1 | 4.81 (d, 4.0) |
| 7 | 49.3 | 2.55 (d, 4.0) |
| 8 | 44.2 | 2.05 (m) |
| 9 | 47.2 | 2.45 (m) |
| 10 | 77.9 | - |
| 11 | 26.9 | 1.65 (m), 1.95 (m) |
| 12 | 38.1 | 1.55 (m), 1.75 (m) |
| 13 | 46.2 | 2.25 (m) |
| 14 | 81.2 | 5.45 (s) |
| 15 | 39.1 | 1.90 (m), 2.30 (m) |
| 16 | 75.3 | 4.15 (t, 8.0) |
| 17 | 25.1 | 1.35 (s) |
| 18 | 25.3 | 1.25 (s) |
| 19 | 29.8 | 1.15 (s) |
| 20 | 22.4 | 1.05 (d, 7.0) |
| OAc | 170.9 (C=O), 21.2 (CH ₃) | 2.10 (s) |

(Data compiled from Burke and Doskotch, 1990)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of **Andromedotoxin**. Electrospray ionization (ESI) techniques have been effectively employed for its characterization.

Table 3: High-Resolution Mass Spectrometry Data for **Andromedotoxin**

| Ionization Mode | Observed m/z | Ion Formula | Technique |
|-----------------|--------------|-----------------|------------|
| ESI+ | 430.2799 | $[M+NH_4]^+$ | LC-QTOF-MS |
| ESI+ | 413.2533 | $[M+H]^+$ | LC-QTOF-MS |
| ESI+ | 395.2428 | $[M+H-H_2O]^+$ | LC-QTOF-MS |
| ESI+ | 377.2323 | $[M+H-2H_2O]^+$ | LC-QTOF-MS |

(Data sourced from PubChem and supporting literature)

Infrared (IR) Spectroscopy

The infrared spectrum of **Andromedotoxin** reveals the presence of key functional groups. While a complete spectrum is not readily available in recent literature, historical data and analysis of related compounds indicate characteristic absorption bands.

Table 4: Characteristic Infrared Absorption Bands for **Andromedotoxin**

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|----------------------------------|
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2950 | C-H stretching (alkane) |
| ~1730 | C=O stretching (acetate ester) |
| ~1240 | C-O stretching (acetate ester) |
| ~1050 | C-O stretching (alcohols) |

(Data inferred from functional group analysis and related compound spectra)

Experimental Protocols

The elucidation of **Andromedotoxin**'s structure relies on its effective isolation and purification from natural sources, followed by rigorous spectroscopic analysis.

Isolation and Purification of Andromedotoxin

Andromedotoxin is typically extracted from the leaves of *Rhododendron* species, such as *Rhododendron ponticum*.^[6] The following protocol is a composite of established methods:

Protocol 1: Extraction and Chromatographic Purification

- **Harvesting and Preparation:** Fresh leaves of *Rhododendron ponticum* are collected and immediately flash-frozen in liquid nitrogen to prevent enzymatic degradation. The frozen leaves are then lyophilized and ground into a fine powder.
- **Extraction:** The powdered plant material is extracted with methanol at a 1:10 (w/v) ratio under reflux for 4 hours. This process is repeated three times to ensure exhaustive extraction. The methanolic extracts are combined and concentrated under reduced pressure.
- **Solvent Partitioning:** The crude extract is resuspended in water and partitioned successively with n-hexane and dichloromethane. The **Andromedotoxin**-containing aqueous-methanolic phase is retained.
- **Fast Centrifugal Partition Chromatography (FCPC):** For efficient purification, FCPC is employed.^[6]
 - **Solvent System:** A two-phase solvent system of ethyl acetate/n-butanol/water (3:2:5, v/v/v) is used. The organic phase serves as the stationary phase, and the aqueous phase as the mobile phase.
 - **Operation:** The concentrated extract is dissolved in the mobile phase and injected into the FCPC system. The fractions are collected and monitored by thin-layer chromatography (TLC).

- **Silica Gel Chromatography:** Fractions enriched with **Andromedotoxin** from FCPC are pooled, concentrated, and subjected to final purification by silica gel column chromatography using a gradient of chloroform-methanol as the eluent.
- **Crystallization:** The purified **Andromedotoxin** is crystallized from a mixture of ethyl acetate and pentane to yield white, needle-like crystals.

Spectroscopic Analysis

Protocol 2: NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of purified **Andromedotoxin** is dissolved in 0.5 mL of deuterated pyridine (pyridine- d_5).
- **Data Acquisition:** ^1H and ^{13}C NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer. Standard pulse sequences are used for 1D ^1H and ^{13}C spectra. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Protocol 3: Mass Spectrometry (LC-MS/MS)

- **Sample Preparation:** A stock solution of **Andromedotoxin** is prepared in methanol at a concentration of 1 mg/mL and further diluted to the ng/mL range for analysis.
- **Chromatography:** Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid.
- **Mass Spectrometric Detection:** The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Data is acquired in positive ion mode, monitoring for the protonated molecule $[\text{M}+\text{H}]^+$ and its characteristic fragment ions.

Key Structural Features and Stereochemistry

The culmination of spectroscopic data analysis has unequivocally established the complex three-dimensional structure of **Andromedotoxin**. Key features include:

- A rigid tetracyclic grayanane skeleton.

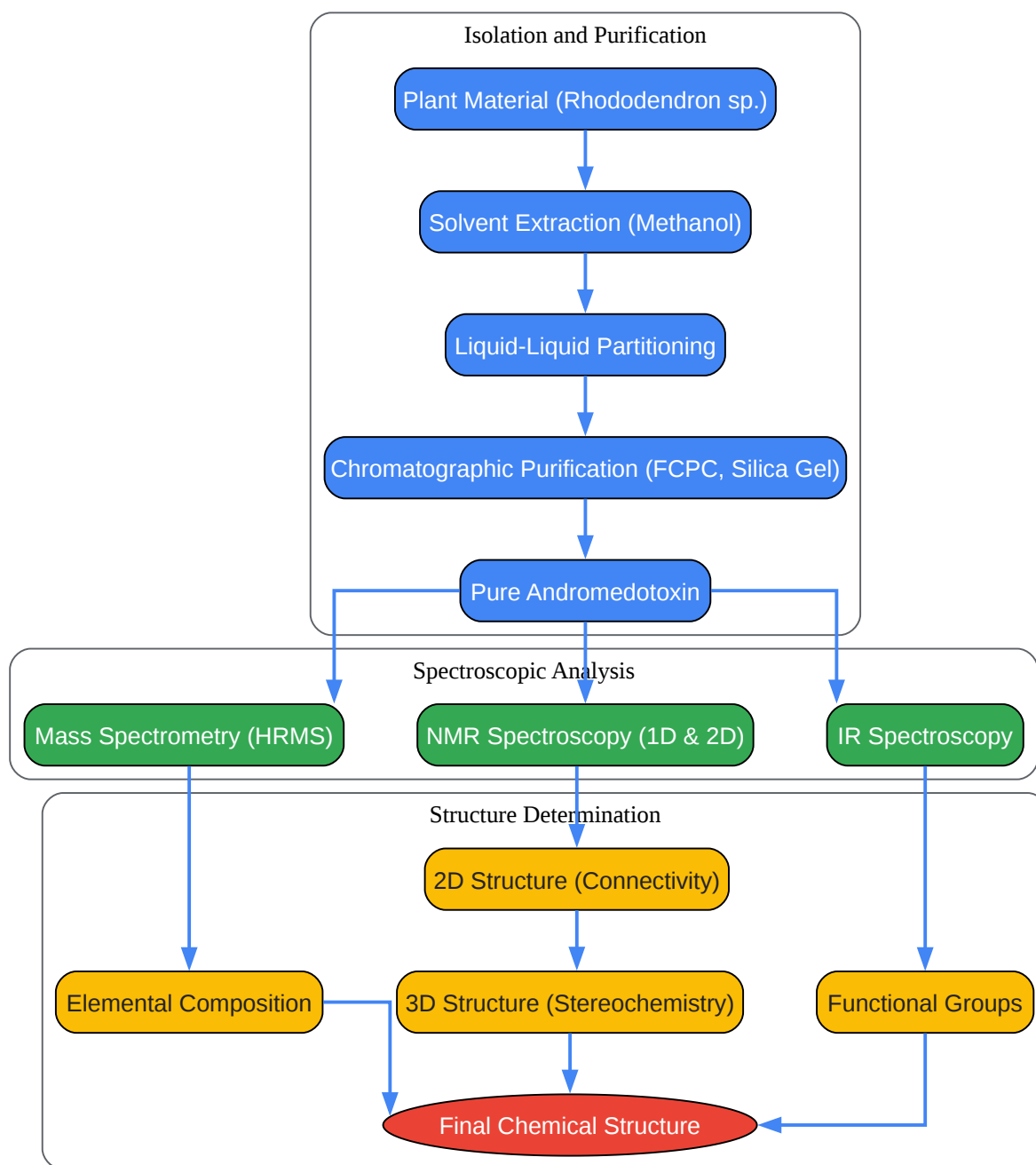
- Five hydroxyl groups at positions 3, 5, 6, 10, and 16.
- An acetate ester at position 14.
- Four methyl groups at positions 4, 9, and 14.

The relative and absolute stereochemistry has been confirmed through a combination of NMR (NOESY) experiments and, for related compounds, X-ray crystallography, which has solidified the assignments for the entire grayanotoxin class of molecules.

Logical Workflow and Signaling Pathway

Workflow for Structure Elucidation

The process of determining the chemical structure of **Andromedotoxin** follows a logical progression from isolation to detailed spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for the Elucidation of **Andromedotoxin**'s Chemical Structure.

Mechanism of Action: Signaling Pathway

Andromedotoxin exerts its toxic effects by binding to voltage-gated sodium channels (Nav) on the cell membranes of excitable tissues, such as neurons and muscle cells. This binding prevents the inactivation of the channels, leading to a persistent influx of sodium ions and a state of constant depolarization.^{[7][8]}



[Click to download full resolution via product page](#)

Caption: Signaling Pathway of **Andromedotoxin**'s Action on Voltage-Gated Sodium Channels.

Conclusion

The chemical structure of **Andromedotoxin** has been rigorously established through the application of modern spectroscopic and chromatographic techniques. This in-depth guide provides researchers with the foundational chemical data and experimental methodologies necessary for future studies involving this potent natural product. A thorough understanding of its molecular architecture is paramount for the development of potential therapeutic applications, the management of toxic exposures, and the continued exploration of the rich chemical diversity of the plant kingdom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Grayanotoxin I | CAS:4720-09-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Grayanotoxin I | C22H36O7 | CID 9548612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy Andromedotoxin (EVT-401147) | 4720-09-6 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. High field ¹H- and ¹³C-nmr assignments of grayanotoxins I, IV, and XIV isolated from Kalmia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oit.repo.nii.ac.jp [oit.repo.nii.ac.jp]
- 7. Grayanotoxin [chemeurope.com]
- 8. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Andromedotoxin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190574#elucidation-of-the-chemical-structure-of-andromedotoxin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

